molecular formula C14H18N2O2 B3050546 tert-Butyl ((1H-indol-5-yl)methyl)carbamate CAS No. 267875-62-7

tert-Butyl ((1H-indol-5-yl)methyl)carbamate

Cat. No. B3050546
CAS RN: 267875-62-7
M. Wt: 246.3 g/mol
InChI Key: KXLKVGMKXJWVMZ-UHFFFAOYSA-N
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Description

Tert-Butyl ((1H-indol-5-yl)methyl)carbamate is a chemical compound with the molecular formula C14H18N2O2 . It has a molecular weight of 246.305 Da and a CAS number of 875-62-7 .


Molecular Structure Analysis

The molecular structure of tert-Butyl ((1H-indol-5-yl)methyl)carbamate consists of a tert-butyl group attached to a carbamate group, which is in turn attached to a 1H-indol-5-yl methyl group .


Physical And Chemical Properties Analysis

Tert-Butyl ((1H-indol-5-yl)methyl)carbamate has a density of 1.045 g/cm3 . It has a boiling point of 221.5ºC at 760 mmHg . The flash point is 78.9ºC .

Scientific Research Applications

Synthesis and Intermediate Applications

tert-Butyl ((1H-indol-5-yl)methyl)carbamate is a key intermediate in the synthesis of various biologically active compounds. A notable example is its use in the synthesis of omisertinib (AZD9291), a drug used in cancer treatment. The synthesis process involves steps like acylation, nucleophilic substitution, and reduction, and has been optimized for efficiency, as demonstrated in the work by Zhao, Guo, Lan, and Xu (2017) (Zhao, Guo, Lan, & Xu, 2017).

Crystal Structure and Molecular Interactions

The compound plays a role in the crystal structure formation of related molecules. Baillargeon et al. (2017) studied the crystal structures of chlorodiacetylene and iododiacetylene derivatives, revealing how molecules link via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

Role in Hydrogen Bond-Based Interactions

Das et al. (2016) highlighted the significance of tert-Butyl ((1H-indol-5-yl)methyl)carbamate in the formation of hydrogen bond-based interactions in molecular structures. Their study of two carbamate derivatives showed how such interactions can assemble molecules into a three-dimensional architecture, emphasizing the molecule's role in the formation of complex molecular structures (Das et al., 2016).

Applications in Organic Synthesis

In organic synthesis, this compound is used for various transformations and reactions. For instance, Padwa, Brodney, and Lynch (2003) employed it in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, demonstrating its versatility in synthetic chemistry (Padwa, Brodney, & Lynch, 2003).

Role in Marine Alkaloid Analogues Synthesis

Carbone et al. (2013) utilized tert-Butyl ((1H-indol-5-yl)methyl)carbamate in the synthesis of deaza-analogues of the bisindole marine alkaloid Topsentin. Their research highlighted the molecule's utility in creating complex marine alkaloids, which have potential applications in pharmacology (Carbone et al., 2013).

properties

IUPAC Name

tert-butyl N-(1H-indol-5-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10-4-5-12-11(8-10)6-7-15-12/h4-8,15H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLKVGMKXJWVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652377
Record name tert-Butyl [(1H-indol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1H-indol-5-yl)methyl)carbamate

CAS RN

267875-62-7
Record name tert-Butyl [(1H-indol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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